molecular formula C12H20N2O3 B3095724 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate CAS No. 1269039-36-2

1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate

Cat. No.: B3095724
CAS No.: 1269039-36-2
M. Wt: 240.30
InChI Key: LTVMRZFJMQTFHL-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate is a complex organic compound with the molecular formula C12H18N2O2·H2O. This compound is characterized by the presence of both pyrrole and piperidine rings, making it a unique structure in the realm of organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound “1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate” are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate typically involves the condensation of a pyrrole derivative with a piperidine carboxylic acid. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-piperidinecarboxylic acid in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the hydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carbaldehyde
  • 4-Piperidinecarboxylic acid
  • 1-(1H-Pyrrol-2-yl)ethanone

Comparison: Compared to these similar compounds, 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate is unique due to the combination of both pyrrole and piperidine rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVMRZFJMQTFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCC(CC2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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